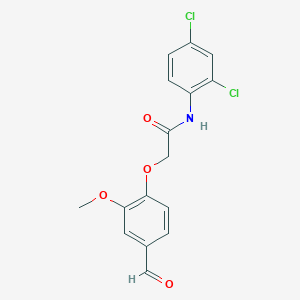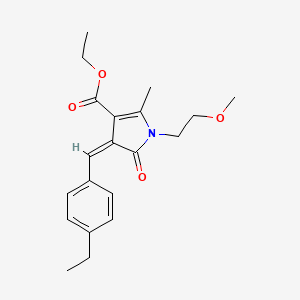![molecular formula C20H17F2N3O2 B4704251 1-(4-fluorophenyl)-4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4704251.png)
1-(4-fluorophenyl)-4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine
Descripción general
Descripción
1-(4-fluorophenyl)-4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as FISP or 2-F-4'-Br-BZP and is a member of the piperazine family of compounds.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine is not fully understood, but it is thought to act as a dopamine receptor agonist. This means that it binds to and activates dopamine receptors in the brain, which can lead to increased dopamine activity and potentially improved symptoms in conditions such as schizophrenia and depression.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. These effects may include increased dopamine release, increased neuronal activity, and changes in neurotransmitter levels. However, more research is needed to fully understand the effects of this compound on the brain and body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-fluorophenyl)-4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine in lab experiments is its potential as a dopamine receptor agonist. This makes it a useful tool for studying the role of dopamine in various neurological conditions. However, one limitation is that the compound may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are many potential future directions for research on 1-(4-fluorophenyl)-4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine. Some possible areas of research include:
1. Further studies on the compound's mechanism of action and its effects on neurotransmitter systems in the brain.
2. Development of new drugs based on the structure of this compound for the treatment of neurological disorders.
3. Exploration of the compound's potential as a research tool for studying dopamine and other neurotransmitter systems in the brain.
4. Investigation of the compound's potential as a therapeutic agent for other conditions, such as addiction and Parkinson's disease.
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its potential as a dopamine receptor agonist makes it a useful tool for studying neurological disorders, but more research is needed to fully understand its effects on the brain and body. There are many potential future directions for research on this compound, including the development of new drugs for the treatment of neurological disorders and exploration of its potential as a research tool for studying neurotransmitter systems in the brain.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine has been studied for its potential applications in a variety of scientific research areas. One area of research is in the development of new drugs for the treatment of neurological disorders such as schizophrenia and depression. This compound has been shown to have potential as a dopamine receptor agonist and may be useful in the development of new drugs for these conditions.
Propiedades
IUPAC Name |
[3-(2-fluorophenyl)-1,2-oxazol-5-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-14-5-7-15(8-6-14)24-9-11-25(12-10-24)20(26)19-13-18(23-27-19)16-3-1-2-4-17(16)22/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUYLIWQKXZAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4704173.png)
![ethyl 4-(3,4-dimethoxyphenyl)-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4704181.png)
![3-allyl-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4704192.png)
![2-ethyl-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4704196.png)

![1-allyl-3,9-dimethyl-7-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4704208.png)
![1-methyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4704216.png)
![N-(3,5-dichlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4704223.png)

![N-benzyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4704241.png)
![N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4704247.png)

![N-(2-furylmethyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4704263.png)